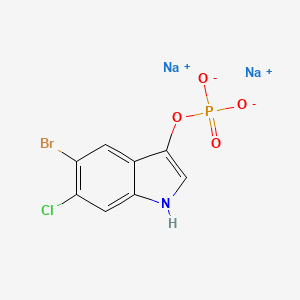

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Inhibition of Protein Kinases

A key application area for compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide is the inhibition of protein kinases, particularly cyclic AMP-dependent protein kinase (protein kinase A). For example, isoquinolinesulfonamides have been shown to selectively inhibit protein kinase A, an enzyme critical in various cellular processes including the regulation of glycogen, sugar, and lipid metabolism. These inhibitors, by competitively binding against ATP, offer insights into the modulation of protein kinase A activity and its implications in cellular signaling pathways (Hidaka et al., 1984).

Synthesis and Structural Analysis

The compound's structural relatives, such as 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides, have been synthesized and analyzed for their interaction with carbonic anhydrases. The crystal structure analysis of these compounds in complex with human carbonic anhydrase II elucidates the binding mode and offers a foundation for designing selective inhibitors targeting therapeutically relevant isozymes. This research paves the way for developing novel inhibitors for diseases associated with aberrant enzyme activities, such as cancer and neurological disorders (Mader et al., 2011).

Novel Synthesis Methods

Further exploring the chemistry of related structures, studies on tetrahydropyrrolo[2,1-a]isoquinolines have contributed to the development of new synthetic methods. These methods facilitate the production of complex isoquinoline derivatives, which have potential applications in medicinal chemistry and drug development. The synthetic strategies and the obtained compounds underscore the versatility of isoquinoline scaffolds in chemical synthesis (Caira et al., 2014).

Antimicrobial Activity

The antimicrobial potential of isoquinoline derivatives further demonstrates the broad applicability of compounds related to this compound. Research into the synthesis and antimicrobial efficacy of these compounds highlights their potential as novel therapeutic agents against a range of bacterial and fungal pathogens. This area of study opens new avenues for the development of antimicrobial drugs with isoquinoline cores (Vanparia et al., 2010).

properties

IUPAC Name |

2,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-9-10-18(13-19(17)23)22-27(25,26)20-12-15(3)7-8-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSXWHMHGSDWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2730986.png)

![2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2730988.png)

![N-[2-(Triazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2730990.png)

![8-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylquinoline](/img/structure/B2730994.png)